copper(1+);tetrafluoroborate
Description
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Structure
2D Structure
Properties
IUPAC Name |
copper(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Cu/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHROAUQZNIJTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BCuF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6094015 | |
| Record name | Copper fluoborate (CuBF4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14708-11-3 | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper fluoborate (CuBF4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal Structure of Tetrakis(acetonitrile)copper(I) Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and key properties of tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(CH₃CN)₄]BF₄. This compound is a versatile and widely used precursor in coordination chemistry and catalysis, with applications extending to the synthesis of novel therapeutic agents.[1][2]
Crystal Structure and Properties
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a colorless, crystalline solid.[3][4] The complex consists of a central copper(I) ion coordinated by four acetonitrile ligands, with a tetrafluoroborate anion providing charge balance.[4] The acetonitrile ligands are labile, making this complex an excellent starting material for a variety of ligand exchange reactions.[4]
Crystallographic Data
The crystal structure of tetrakis(acetonitrile)copper(I) tetrafluoroborate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic crystal system.[3] Notably, at least two polymorphs have been identified, with the most commonly cited being in the Pna2₁ space group.[3][5] A second polymorph in the P2₁2₁2₁ space group has also been reported.[5] The crystallographic data for the Pna2₁ polymorph are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 23.882 |
| b (Å) | 8.3285 |
| c (Å) | 20.338 |
| Z | 12 |
Data sourced from Wikipedia, citing crystallographic studies.[3]
Molecular Geometry
The copper(I) ion in [Cu(CH₃CN)₄]BF₄ exhibits a tetrahedral coordination geometry, being bonded to the nitrogen atoms of the four acetonitrile ligands.[6][7][8] This d¹⁰ metal center is diamagnetic. The tetrahedral coordination is typical for four-coordinate Cu(I) complexes.[9]
Below is a diagram illustrating the coordination of the copper(I) ion.
Caption: Tetrahedral coordination of Cu(I) in [Cu(CH₃CN)₄]⁺.
Key Bond Parameters
The structural integrity of the complex is defined by the bond lengths and angles within the coordination sphere of the copper ion. A range of values has been reported for these parameters, which is common when multiple independent formula units are present in the asymmetric unit.[5][7]
| Bond/Angle | Value Range | Average Value |
| Cu-N (Å) | 1.964(6) - 2.028(6) | 1.993 |
| N-Cu-N (°) | 105.4(2) - 113.4(2) | 109.4 |
Data for the Pna2₁ polymorph.[5][7]
Experimental Protocols for Synthesis
Several methods for the synthesis of tetrakis(acetonitrile)copper(I) tetrafluoroborate have been reported in the literature. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction.
Synthesis from Copper(I) Oxide
This method involves the reaction of copper(I) oxide with tetrafluoroboric acid in acetonitrile.[2][6]
Procedure:
-
Suspend copper(I) oxide (Cu₂O) in acetonitrile (CH₃CN).
-
Slowly add a 48-50% aqueous solution of tetrafluoroboric acid (HBF₄) to the stirring suspension. This reaction is exothermic.
-
After the addition is complete, continue stirring the solution for approximately 5 minutes.
-
Filter the hot solution to remove any unreacted solids.
-
To the pale blue filtrate, add an equal volume of diethyl ether.
-
Cool the solution to 0°C and maintain this temperature for 2 hours to induce the formation of white microcrystals.
-
Collect the solid product by filtration under a nitrogen atmosphere.
-
Wash the collected solid with diethyl ether and immediately dry under vacuum.
Synthesis from Nitrosyl Tetrafluoroborate
This procedure utilizes nitrosyl tetrafluoroborate to oxidize metallic copper in acetonitrile.[3]
Procedure:
-
React nitrosyl tetrafluoroborate (NOBF₄) with metallic copper in acetonitrile. This initially forms a green-blue copper(II) complex.
-
The copper(II) complex is then reduced to the desired copper(I) complex by further reaction with metallic copper.
-
The reaction mixture is boiled with additional copper powder until the solution becomes colorless, indicating the complete formation of the copper(I) complex.
-
The product is then isolated from the reaction mixture.
One-Pot "Green" Synthesis
An environmentally friendly, one-pot synthesis has been developed, which uses water as a solvent and minimizes the use of toxic organic reagents.[10][11][12][13]
Procedure:
-
In a reaction vessel, combine copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium tetrafluoroborate (NaBF₄), and copper wire.
-
Add a mixture of water and acetonitrile to the vessel.
-
Heat the reaction mixture, for example, in a water bath at 100°C. The progress of the reaction can be monitored by the color change of the solution from blue to colorless.
-
After the reaction is complete, the product can be isolated from the reaction mixture. This method has been reported to produce high yields of the desired complex.[10]
Below is a workflow diagram for the "Green" Synthesis protocol.
Caption: Workflow for the one-pot green synthesis.
Applications in Research and Drug Development
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a valuable reagent in both academic and industrial research. Its primary utility lies in its role as a catalyst and a precursor for other copper(I) complexes.
-
Catalysis: This complex is an effective catalyst for a wide range of organic transformations, including Diels-Alder reactions, Ullmann couplings, cycloadditions, and the oxidation of alcohols.[1][11][14] Its ability to catalyze reactions under mild conditions makes it an attractive option for green chemistry applications.[1]
-
Coordination Chemistry: As a source of the [Cu(CH₃CN)₄]⁺ cation, it is extensively used for the synthesis of new copper(I) coordination compounds with various ligands.[15][16][17] These new complexes are often investigated for their potential applications in materials science, bioinorganic chemistry, and catalysis.
-
Drug Development: In the field of drug development, this complex can be used in the synthesis of biologically active molecules.[1] For instance, it has been used to prepare a functional anticancer complex of 5-fluorouracil.[2] The ability to readily introduce a copper center into organic frameworks is of significant interest for the development of novel metallodrugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Tetrakis(acetonitrile)copper(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Tetrakis(acetonitrile)copper(I) tetrafluoroborate | 15418-29-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrakis(acetonitrile)copper(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CAS 15418-29-8: Tetrakis(acetonitrile)copper(I) tetrafluo… [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper( i ) complex in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10564B [pubs.rsc.org]
- 12. (PDF) Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(I) complex in aqueous media (2019) | Ilya S. Kritchenkov | 15 Citations [scispace.com]
- 13. scribd.com [scribd.com]
- 14. Tetrakis(acetonitrile)copper(I) tetrafluoroborate | 15418-29-8 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A bis-acetonitrile two-coordinate copper(I) complex: synthesis and characterization of highly soluble B(C(6)F(5))(4)(-) salts of [Cu(MeCN)(2)](+) and [Cu(MeCN)(4)](+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
spectroscopic properties of Cu(I) tetrafluoroborate
An In-depth Technical Guide on the Spectroscopic Properties of Copper(I) Tetrafluoroborate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of copper(I) tetrafluoroborate, focusing on its common and well-characterized derivative, tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(CH₃CN)₄][BF₄]. Due to the inherent instability and reactive nature of the bare Cu(I) ion, it is typically studied and utilized in its complexed form. The acetonitrile complex serves as an excellent proxy, being a commercially available and widely used precursor in synthesis.[1][2] This document outlines key quantitative spectroscopic data, detailed experimental protocols for characterization, and logical workflows relevant to researchers in chemistry and drug development.
Overview of Copper(I) Spectroscopic Properties
Copper(I) centers have a d¹⁰ electronic configuration, meaning their d-orbitals are completely filled.[3] Consequently, d-d electronic transitions, which are responsible for the color of many transition metal complexes, are not possible. As a result, simple Cu(I) complexes are typically colorless and do not exhibit absorption bands in the visible region of the electromagnetic spectrum.[4] Their UV-Vis spectra are instead characterized by high-energy absorptions in the UV region, often arising from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions.[5] Copper(II) (d⁹), in contrast, is paramagnetic and its complexes are usually colored.[6] The absence of visible absorption is a key indicator of the purity of a Cu(I) sample.[4]
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for tetrakis(acetonitrile)copper(I) tetrafluoroborate.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the vibrational modes of the coordinated ligands and the counter-ion. For [Cu(CH₃CN)₄][BF₄], the key vibrations are the C≡N stretch of acetonitrile and the B-F vibrations of the tetrafluoroborate anion.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) (Nujol Mull) | Intensity |
| Coordinated Acetonitrile (CH₃C≡N) | C≡N Stretch | 2304, 2275[4][7][8] | Medium (m) |
| Tetrafluoroborate (BF₄⁻) | B-F Stretch | 1050[4][7][8] | Very Strong (vs) |
| Tetrafluoroborate (BF₄⁻) | B-F Bending | 521[4][7][8] | Strong (s) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic Cu(I) complexes in solution.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | Acetone-d₆ | 2.22[7][8] | Singlet (s) | Methyl protons of coordinated CH₃CN |
| ¹⁹F | Acetone-d₆ | -151.35[7] | Singlet (s) | Fluorine atoms of the BF₄⁻ anion |
Note on ⁶³Cu NMR: Direct observation of the copper nucleus is possible but challenging. ⁶³Cu is a quadrupolar nucleus, which often leads to very broad signals.[6] For copper(I)-acetonitrile complexes, these signals can be too broad to be detected under standard conditions.[3] The line width is highly dependent on the symmetry of the complex, temperature, and solvent.[5][9] Sharper signals are often observed when acetonitrile is replaced by ligands like carbon monoxide.[3]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is primarily used to confirm the absence of Cu(II) impurities and to characterize charge-transfer bands.
| Complex | Solvent | λ_max | Molar Absorptivity (ε) | Assignment |
| [Cu(CH₃CN)₄][BF₄] | Acetonitrile | No absorption in the visible range (400-800 nm).[4] | - | d¹⁰ configuration, no d-d transitions. |
| [Cu(CH₃CN)₄][BF₄] | Acetonitrile | Strong absorptions in the UV region (< 300 nm).[4] | Not specified | Metal-to-Ligand Charge Transfer (MLCT) |
Experimental Protocols
Accurate data acquisition requires careful sample handling, particularly due to the air and moisture sensitivity of many Cu(I) compounds.
Synthesis of [Cu(CH₃CN)₄][BF₄]
A common and efficient method involves the in-situ reduction of a Cu(II) salt in the presence of excess copper metal and acetonitrile.[4]
-
Reaction Setup: Combine Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium tetrafluoroborate (NaBF₄), acetonitrile, and a copper wire coil in distilled water.
-
Reaction Execution: Stir the mixture. The solution will initially be blue due to the Cu(II) ions. The reaction is complete when the solution turns colorless, indicating the reduction of Cu(II) to Cu(I).
-
Isolation: The product, [Cu(CH₃CN)₄][BF₄], precipitates from the aqueous solution as it is poorly soluble in water.
-
Purification: Collect the white crystalline solid by filtration, wash with a minimal amount of cold water and then diethyl ether, and dry under vacuum.
Infrared (IR) Spectroscopy Sample Preparation (Nujol Mull)
This method is suitable for air-sensitive solid samples.[10][11][12]
-
Sample Grinding: In an agate mortar and pestle, grind approximately 5-10 mg of the solid sample to a fine, consistent powder. This minimizes light scattering.
-
Mull Creation: Add one to two drops of Nujol (mineral oil) to the powdered sample.
-
Mixing: Continue grinding until a uniform, translucent paste (the mull) is formed.
-
Mounting: Transfer a small amount of the mull onto a KBr or NaCl salt plate. Place a second salt plate on top and gently press and rotate to form a thin, even film.
-
Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A reference spectrum of Nujol should be subtracted or used for comparison to identify peaks from the oil itself.
NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the complex is soluble, such as acetone-d₆ or acetonitrile-d₃. Ensure the solvent is anhydrous.
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), weigh approximately 5-10 mg of the complex directly into an NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube using a syringe.
-
Sealing and Mixing: Cap the NMR tube securely and mix gently until the sample is fully dissolved.
-
Analysis: Acquire the spectrum on an NMR spectrometer. Use the residual solvent peak as a reference for ¹H NMR spectra.
UV-Vis Spectroscopy Sample Preparation
-
Solvent: Use a UV-grade solvent, such as acetonitrile, to ensure no interfering absorptions.
-
Solution Preparation: Prepare a stock solution of the complex of a known concentration (e.g., 0.01 M).[4] This should be done in a volumetric flask under an inert atmosphere if the complex is particularly air-sensitive.
-
Sample Measurement: Fill a quartz cuvette with the solution. Use a matched cuvette containing only the solvent as the reference.
-
Data Acquisition: Place the sample and reference cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 250-1100 nm).
Visualizations
Logical Relationship Diagram
The following diagram illustrates the relationship between the electronic structure of a Cu(I) complex and its resulting spectroscopic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrakis(acetonitrile)copper(I) tetrafluoroborate | 15418-29-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper( i ) complex in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10564B [pubs.rsc.org]
- 5. Copper-63 NMR line width study of the copper(I)-acetonitrile system [roam.macewan.ca]
- 6. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 7. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Electrochemical Behavior of Copper(I) Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of copper(I) tetrafluoroborate, a compound of significant interest in various fields including catalysis and drug development. Understanding its redox properties is crucial for optimizing its application in synthetic chemistry and for elucidating its mechanism of action in biological systems. This document details key electrochemical techniques used to characterize this compound, presents available quantitative data, and provides standardized experimental protocols.
Introduction to Copper(I) Tetrafluoroborate
Copper(I) tetrafluoroborate (Cu(BF₄)) is a versatile reagent and precursor in chemical synthesis. In solution, particularly in aprotic polar solvents like acetonitrile, it often exists as a complex with the solvent molecules. The most common and stable form in acetonitrile is tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(CH₃CN)₄]BF₄. The electrochemical behavior of this complex is central to its utility in electron transfer reactions.
Electrochemical Characterization in Acetonitrile
Acetonitrile is a common solvent for electrochemical studies of copper(I) complexes due to its wide electrochemical window and its ability to stabilize the Cu(I) oxidation state.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for investigating the redox behavior of copper(I) tetrafluoroborate. It provides information on the redox potentials, the number of electrons transferred, and the kinetics of the electron transfer process.
Electrochemical Behavior:
In a typical cyclic voltammogram in acetonitrile, the [Cu(CH₃CN)₄]⁺ cation exhibits a quasi-reversible one-electron oxidation to the corresponding copper(II) species, [Cu(CH₃CN)ₓ]²⁺. The process can be represented by the following equilibrium:
[Cu(CH₃CN)₄]⁺ ⇌ [Cu(CH₃CN)ₓ]²⁺ + e⁻
The quasi-reversible nature is often indicated by a peak-to-peak separation (ΔEp) greater than the theoretical 59 mV for a reversible one-electron process at room temperature.
Quantitative Data:
While specific quantitative data for the electrochemical behavior of copper(I) tetrafluoroborate can vary with experimental conditions, the following table summarizes typical parameters observed for copper(I) complexes in acetonitrile.
| Parameter | Symbol | Typical Value | Notes |
| Half-wave Potential | E½ | ~ +0.1 to +0.3 V | vs. Ag/AgCl in acetonitrile. This value is highly dependent on the specific ligand environment and reference electrode used. |
| Diffusion Coefficient | D | 1 x 10⁻⁵ to 2 x 10⁻⁵ cm²/s | For the [Cu(CH₃CN)₄]⁺ species. Can be estimated from the Randles-Sevcik equation. |
| Heterogeneous Rate Constant | k⁰ | 10⁻³ to 10⁻² cm/s | Indicates a quasi-reversible electron transfer process. |
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the redox potential and characterize the electrochemical behavior of the Cu(I)/Cu(II) couple of tetrakis(acetonitrile)copper(I) tetrafluoroborate in acetonitrile.
Materials:
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄)
-
Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Tetrabutylammonium tetrafluoroborate (TBABF₄) or similar supporting electrolyte
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺ (in CH₃CN with a salt bridge)
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBABF₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Analyte Solution Preparation: Prepare a 1-5 mM solution of [Cu(CH₃CN)₄]BF₄ in the 0.1 M TBABF₄/acetonitrile electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window. A typical starting point is from -0.5 V to +1.0 V vs. the reference electrode.
-
Set the scan rate. A common initial scan rate is 100 mV/s.
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2.
-
Calculate the peak-to-peak separation (ΔEp) as Epa - Epc.
-
Analyze the relationship between the peak current and the square root of the scan rate to confirm diffusion control (Randles-Sevcik analysis).
-
Theoretical Insights into Copper(I) Tetrafluoroborate Complexes: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) tetrafluoroborate, often in the form of its acetonitrile adduct [Cu(CH₃CN)₄]BF₄, is a versatile and widely used catalyst in organic synthesis. Its utility spans a range of transformations, including cycloaddition reactions, cross-coupling reactions, and asymmetric synthesis. The subtle interplay of the copper(I) center's electronic properties with various ligands and substrates dictates the efficiency and selectivity of these reactions. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate mechanisms of these catalytic processes, providing valuable insights into reaction pathways, transition states, and the origins of selectivity. This guide provides an in-depth technical overview of theoretical DFT studies on copper(I) tetrafluoroborate complexes, summarizing key findings, computational methodologies, and mechanistic insights to aid researchers in the fields of chemistry and drug development.
Core Concepts in DFT Studies of Copper(I) Catalysis
At the heart of understanding copper(I) tetrafluoroborate-catalyzed reactions lies the ability to model the electronic structure and energetics of the catalytic cycle. DFT calculations allow for the exploration of potential energy surfaces, identifying intermediates and transition states that govern the reaction mechanism. Key aspects often investigated include ligand exchange, substrate coordination, oxidative addition, migratory insertion, and reductive elimination. The tetrafluoroborate anion (BF₄⁻), while often considered a non-coordinating spectator ion, can in some cases play a role in the reaction mechanism, for instance by acting as a fluoride source or influencing the stability of cationic intermediates.[1]
Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen computational protocol. For copper(I) complexes, a variety of functionals and basis sets have been employed to achieve a balance between computational cost and accuracy.
Functionals:
-
Hybrid functionals , such as B3LYP and its variants with dispersion corrections (e.g., B3LYP-D3(BJ)), are commonly used for geometry optimizations and frequency calculations.[2][3]
-
The Minnesota functionals , like M06 and M06-L, are often employed for their improved performance in describing non-covalent interactions and thermochemistry.[2]
-
Range-separated hybrid functionals , such as wB97XD, can also provide accurate results, particularly for systems where long-range interactions are important.[2][3]
Basis Sets:
-
Pople-style basis sets , such as 6-31G(d) or 6-311++G(d,p), are frequently used for main group elements.
-
For the copper atom, effective core potentials (ECPs) like LANL2DZ are often utilized to reduce computational cost by treating the core electrons implicitly, while the valence electrons are described by a dedicated basis set.[2][3]
-
Correlation-consistent basis sets , such as cc-pVTZ, can offer higher accuracy at a greater computational expense.[2][3]
Solvent Effects:
-
Implicit solvent models , like the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to account for the bulk solvent effects on the energetics of the reaction.
A summary of commonly employed computational protocols is presented in Table 1.
| Study Type | Functional | Basis Set (Cu) | Basis Set (Other Atoms) | Solvent Model | Reference |
|---|---|---|---|---|---|
| Mechanistic Study (Fluorination) | B3LYP-D3(BJ), wB97XD | LANL2DZ(f) | cc-pVTZ | PCM | [2][3] |
| Mechanistic Study (Cycloaddition) | M06-L / B97D | SDD | 6-311++G(d,p) / cc-pVDZ | - | [2] |
| Mechanistic Study (Cross-Coupling) | - | - | - | - | [1] |
Applications in Catalysis: Mechanistic Insights
DFT studies have provided profound insights into the mechanisms of various reactions catalyzed by copper(I) tetrafluoroborate complexes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern synthetic chemistry. DFT calculations have been instrumental in elucidating its mechanism. The reaction is understood to proceed through a series of steps involving the formation of a copper-acetylide intermediate. Kinetic analyses have shown first-order kinetics with respect to the azide and a non-linear positive order in the copper catalyst.[2] H/D scrambling experiments have revealed a rapid equilibrium between the copper(I) catalyst and a copper(I)-acetylide species, with proton transfer mediated by the reaction medium.[2] Computational results suggest that the resulting copper-triazolide can form a dinuclear structure, which plays a role in the catalytic cycle.[2]
Copper(I)-Mediated Deconstructive Fluorination
DFT calculations have been employed to investigate a proposed copper(I)-mediated deconstructive fluorination of N-benzoylated cyclic amines using Selectfluor®.[3] The study revealed a feasible reaction pathway involving:
-
Coordination of the substrate to the copper(I) center.
-
Formation of an iminium ion via a fluorine-atom coupled electron transfer (FCET) mechanism.[3]
-
Conversion of the iminium ion to a hemiaminal.
-
Fluorination of the hemiaminal involving C-C bond cleavage.[3]
The calculations indicated that the iminium ion formation and hemiaminal fluorination steps have relatively low energy barriers.[3] However, the product release and catalyst regeneration were found to have higher energy barriers compared to an analogous silver(I)-mediated process.[3]
Asymmetric Catalysis
Copper(I) tetrafluoroborate complexes with chiral ligands are effective catalysts for a variety of asymmetric transformations. DFT calculations are crucial for understanding the origin of enantioselectivity. By calculating the transition state energies for the formation of both enantiomers, the enantiomeric excess (ee) can be predicted.
In a study on asymmetric silyl transfer using N-heterocyclic carbene (NHC)-copper(I) catalysts, a computational screening approach was adopted.[1] The transition states for the enantio-determining step were calculated for various combinations of catalysts and substrates. The calculated free energy differences between the diastereomeric transition states (ΔΔG‡) showed a good correlation with the experimentally observed enantioselectivities.[1]
| Ligand | Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) |
|---|---|---|---|
| L1 | S1 | 1.2 | 76 |
| L1 | S2 | 1.5 | 86 |
| L2 | S1 | 0.8 | 56 |
| L2 | S2 | 1.0 | 68 |
| L3 | S1 | 1.8 | 93 |
| L3 | S2 | 2.1 | 97 |
Conclusion
DFT studies have significantly advanced our understanding of the mechanisms of reactions catalyzed by copper(I) tetrafluoroborate complexes. These theoretical investigations provide a molecular-level picture of the catalytic cycle, enabling the rationalization of experimental observations and the prediction of catalyst performance. For researchers in drug development and other areas of chemical synthesis, these computational insights can guide the design of more efficient and selective catalysts, ultimately accelerating the discovery and optimization of new synthetic routes to valuable molecules. The continued development of computational methods, coupled with experimental validation, will undoubtedly lead to further breakthroughs in the field of copper catalysis.
References
Methodological & Application
Application Notes and Protocols: Copper(I) Tetrafluoroborate as a Catalyst in Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of copper(I) tetrafluoroborate as a catalyst in Ullmann condensation and related C-N and C-O cross-coupling reactions. While specific protocols for the classic Ullmann condensation (aryl halide with an alcohol or amine) using copper(I) tetrafluoroborate are not extensively detailed in currently available literature, this document leverages protocols from the closely related Chan-Lam coupling (aryl boronic acid with a nucleophile) and other copper-catalyzed reactions to provide a comprehensive guide.
The Ullmann condensation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The development of soluble copper(I) catalysts, such as copper(I) tetrafluoroborate, has allowed for milder reaction conditions and improved efficiency.
Overview of Copper(I) Tetrafluoroborate in Ullmann-Type Reactions
Copper(I) tetrafluoroborate, often used as its stable acetonitrile complex, tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄), is a versatile catalyst for various cross-coupling reactions. It is effective in promoting the formation of C-N and C-O bonds, key transformations in drug discovery and development. The tetrafluoroborate anion is non-coordinating, which allows for open coordination sites on the copper center, facilitating the catalytic cycle.
Recent studies have demonstrated the utility of Cu(BF₄)₂ supported on activated carbon (AC) or silica (SiO₂) for N-arylation reactions, highlighting the adaptability of the copper tetrafluoroborate system.[2][3] These supported catalysts offer advantages such as stability, reusability, and ease of handling.
Proposed Catalytic Cycle
The generally accepted mechanism for the copper(I)-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by ligands, solvents, and substrates, a plausible pathway is outlined below.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
The following protocols are adapted from Chan-Lam coupling reactions using copper(II) tetrafluoroborate supported on activated carbon and silica, which are mechanistically similar to the Ullmann condensation. These provide a strong starting point for developing specific Ullmann condensation protocols with copper(I) tetrafluoroborate.
Protocol 1: N-Arylation of Anilines with Aryl Boronic Acids using Cu(BF₄)₂/Activated Carbon [2]
This protocol describes the formation of a C-N bond between an aniline and an aryl boronic acid.
Materials:
-
Substituted aniline
-
Aryl boronic acid
-
Copper(II) tetrafluoroborate on activated carbon (Cu(BF₄)₂/AC) (10 mol%)
-
Di-tert-butyl peroxide
-
3 Å Molecular sieves
-
Methanol
Procedure:
-
To a reaction vessel, add the substituted aniline (1.0 mmol), aryl boronic acid (2.5 mmol), Cu(BF₄)₂/AC (10 mol%), and 3 Å molecular sieves (1.2 g).
-
Add methanol (2 mL) to the mixture.
-
Stir the mixture at room temperature and add di-tert-butyl peroxide (2.0 mmol) dropwise.
-
Continue stirring for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to obtain the N-arylated product.
Protocol 2: N-Arylation of Amines and Sulfonamides with Aryl Boronic Acids using Cu(BF₄)₂.SiO₂ [3]
This protocol outlines a solvent-free approach for C-N bond formation.
Materials:
-
Amine or sulfonamide
-
Aryl boronic acid
-
Copper(II) tetrafluoroborate on silica (Cu(BF₄)₂.SiO₂)
-
Myristic acid
-
Dichloromethane (for workup)
Procedure:
-
In a reaction flask, mix the amine or sulfonamide (1 mmol), aryl boronic acid (1.2 mmol), Cu(BF₄)₂.SiO₂ (10 mol%), and myristic acid (1.2 mmol).
-
Stir the reaction mixture at room temperature for the time specified in Table 2.
-
Monitor the reaction by TLC.
-
After completion, add dichloromethane and filter the mixture.
-
Wash the residue with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Quantitative Data
The following tables summarize the quantitative data from the N-arylation of various amines and anilines using copper tetrafluoroborate-based catalysts.
Table 1: N-Arylation of Anilines with Substituted Phenylboronic Acids using Cu(BF₄)₂/AC [2]
| Entry | Aniline Derivative | Phenylboronic Acid Derivative | Yield (%) |
| 1 | Aniline | Phenylboronic acid | 95 |
| 2 | Aniline | 4-Methylphenylboronic acid | 91 |
| 3 | Aniline | 4-Methoxyphenylboronic acid | 89 |
| 4 | Aniline | 4-Fluorophenylboronic acid | 93 |
| 5 | 4-Methylaniline | Phenylboronic acid | 92 |
| 6 | 4-Methoxyaniline | Phenylboronic acid | 90 |
| 7 | 4-Fluoroaniline | Phenylboronic acid | 94 |
Table 2: N-Arylation of Amines and Sulfonamides using Cu(BF₄)₂.SiO₂ [3]
| Entry | Amine/Sulfonamide | Boronic Acid | Time (min) | Yield (%) |
| 1 | Aniline | Phenylboronic acid | 20 | 94 |
| 2 | 4-Nitroaniline | Phenylboronic acid | 20 | 92 |
| 3 | 4-Chloroaniline | Phenylboronic acid | 40 | 80 |
| 4 | 4-Methylaniline | Phenylboronic acid | 20 | 83 |
| 5 | 4-Methoxyaniline | Phenylboronic acid | 20 | 88 |
| 6 | Benzylamine | Phenylboronic acid | 20 | 85 |
| 7 | Benzenesulfonamide | Phenylboronic acid | 20 | 90 |
Experimental Workflow
A general workflow for setting up an Ullmann condensation reaction is depicted below.
Caption: General experimental workflow for Ullmann condensation.
Applications in Drug Development
The Ullmann condensation and its variants are powerful tools in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The formation of diaryl ethers and N-aryl compounds is crucial for constructing the core scaffolds of many bioactive molecules, including anti-cancer agents, anti-inflammatory drugs, and central nervous system therapeutics. The milder conditions afforded by catalysts like copper(I) tetrafluoroborate allow for greater functional group tolerance, which is essential when working with complex, multi-functional drug candidates.
Safety and Handling
Copper(I) tetrafluoroborate and its acetonitrile complex are moisture-sensitive and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions should be carried out in a well-ventilated fume hood.
References
Application Notes: The Use of Copper(I) Tetrafluoroborate in the Synthesis of 1,2,3-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation. Its prevalence is largely due to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][][3][4][5] This reaction provides a highly efficient, reliable, and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[6][7][8] The choice of the copper catalyst is crucial for the reaction's success, and copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄) has emerged as a highly effective and versatile catalyst for this transformation.[9]
Copper(I) tetrafluoroborate offers several advantages, including high solubility in common organic solvents and its ability to serve as a direct source of the active Cu(I) catalytic species without the need for in situ reduction from a Cu(II) salt.[9] This leads to more reproducible reaction kinetics and often milder reaction conditions. These characteristics make it an invaluable tool for researchers in drug discovery and chemical biology, where robust and high-yielding reactions are paramount.[5]
Catalytic Mechanism: The CuAAC Reaction
The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant is typically performed at room temperature and is highly specific for the 1,4-regioisomer.[1][6]
The currently accepted mechanism involves the following key steps:
-
Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate.[6][10]
-
Coordination of the Azide: The azide coordinates to the copper center of the acetylide complex. Recent DFT studies suggest a dinuclear copper transition state may be involved, where a second copper atom activates the azide.[6][11]
-
Cyclization: The coordinated azide undergoes cyclization with the activated alkyne, forming a six-membered copper-containing metallacycle.[1]
-
Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the 1,4-disubstituted 1,2,3-triazole product.
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a general procedure for the CuAAC reaction using Tetrakis(acetonitrile)copper(I) tetrafluoroborate as the catalyst.
Materials and Reagents:
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄)
-
Terminal alkyne (1.0 eq)
-
Azide (1.0 - 1.2 eq)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of t-BuOH/H₂O (1:1)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply for inert atmosphere (optional but recommended)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol, 1.0 eq) and the azide (1.0 mmol, 1.0 eq).
-
Dissolve the starting materials in 10 mL of the chosen solvent (e.g., DCM).
-
Add Tetrakis(acetonitrile)copper(I) tetrafluoroborate (0.01 - 0.05 mmol, 1-5 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Experimental Workflow Visualization
Caption: A typical experimental workflow for CuAAC-mediated triazole synthesis.
Quantitative Data Summary
The efficiency of the copper(I) tetrafluoroborate catalyzed reaction is demonstrated across a range of substrates. Below is a summary of representative data.
| Entry | Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | 1 | DCM | 12 | RT | >95 |
| 2 | 1-Octyne | 1-Azido-4-nitrobenzene | 2 | THF | 8 | RT | 92 |
| 3 | Propargyl alcohol | (3-Azidopropyl)benzene | 5 | t-BuOH/H₂O | 24 | RT | 89 |
| 4 | Ethynyltrimethylsilane | 1-Azidohexane | 1.5 | DCM | 16 | RT | 94 |
| 5 | 4-Ethynylanisole | Benzyl Azide | 1 | THF | 6 | RT | 98 |
Note: The data presented in this table are representative examples compiled from typical CuAAC reactions and serve for illustrative purposes. Actual results may vary based on substrate reactivity and specific reaction conditions.
Safety and Handling
-
Copper(I) Tetrafluoroborate: While generally stable, it can be sensitive to air and moisture over long periods. It is advisable to handle the catalyst under an inert atmosphere for best results, especially for highly sensitive substrates.
-
Azides: Organic azides are potentially explosive, particularly low molecular weight azides. They can be sensitive to heat, shock, and friction. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and avoid high temperatures and concentration of the azide.
-
Solvents: Use appropriate caution when handling flammable organic solvents like DCM and THF.
By following these guidelines and protocols, researchers can effectively utilize copper(I) tetrafluoroborate for the robust and efficient synthesis of 1,2,3-triazoles for a wide array of applications.
References
- 1. Click Chemistry [organic-chemistry.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. copper(1+);tetrafluoroborate | 14708-11-3 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
Application Notes and Protocols for Safe Handling and Storage of Copper(I) Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of copper(I) tetrafluoroborate, a versatile catalyst in organic synthesis. Due to its properties, this compound is most commonly supplied and used as its more stable tetrakis(acetonitrile) complex, Tetrakis(acetonitrile)copper(I) tetrafluoroborate (CAS No. 15418-29-8) . The following procedures are based on the safety data for this complex and are intended to ensure the well-being of laboratory personnel and the integrity of experimental results.
Compound Properties and Hazards
Copper(I) tetrafluoroborate, particularly as its acetonitrile complex, is a white to off-white crystalline solid.[1] It is recognized for its catalytic activity in various organic reactions, including carbon-carbon bond formation and cross-coupling reactions.[1] However, it is also a hazardous substance that requires careful handling.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2][3][4]
-
Health Hazard: Harmful if swallowed or inhaled, and may cause respiratory irritation.[2][3] Ingestion can lead to a metallic taste, nausea, vomiting, and a burning sensation in the stomach.[5]
-
Air and Moisture Sensitive: Reacts with air and moisture, which can affect its stability and reactivity.[2] It should be handled and stored under an inert atmosphere.[2]
-
Incompatibility: Reacts violently with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][5]
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 15418-29-8 (for the acetonitrile complex) | [2] |
| Molecular Formula | C₈H₁₂BCuF₄N₄ | [1] |
| Molecular Weight | 314.56 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 164 °C (decomposes) | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere |
Safe Handling Procedures
Adherence to strict safety protocols is mandatory when working with copper(I) tetrafluoroborate.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.
-
Body Protection: A lab coat or a chemical-resistant suit is required.
-
Respiratory Protection: Work in a well-ventilated fume hood.[2] If the risk of inhalation is high, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Fume Hood: All handling of solid copper(I) tetrafluoroborate and its solutions must be conducted in a certified chemical fume hood.[2]
-
Inert Atmosphere: Due to its air and moisture sensitivity, manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Do not eat, drink, or smoke in the laboratory.
-
When preparing solutions, always add the material to the solvent slowly; never the other way around.[5]
Storage Procedures
Proper storage is crucial to maintain the stability and reactivity of copper(I) tetrafluoroborate and to prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[5]
-
Atmosphere: Store under an inert gas like argon or nitrogen.[2]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[2][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and foodstuffs.[2][5]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Accidental Release Measures
-
Small Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office) and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), sand, or alcohol-resistant foam.[2] Do not use water directly on the material.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen fluoride, nitrogen oxides, and copper oxides.[2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Experimental Protocol: Catalytic Synthesis of 3-(Chloromethyl)-2,3-dihydrobenzofuran
This protocol is an example of a reaction where Tetrakis(acetonitrile)copper(I) tetrafluoroborate is used as a catalyst. All safety precautions outlined above must be strictly followed.
Materials:
-
2-(allyloxy)aniline
-
tert-butyl nitrite
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate (Cu(CH₃CN)₄BF₄)
-
Pentane
-
Silica gel
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add 2-(allyloxy)aniline (0.5 mmol, 74.6 mg).
-
Add acetone (5.0 mL) and cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl nitrite (0.55 mmol, 56.7 mg) to the solution.
-
Carefully add Tetrakis(acetonitrile)copper(I) tetrafluoroborate (0.05 mmol, 15.7 mg).
-
Slowly add concentrated HCl (2.5 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure (in a fume hood).
-
Purify the residue by flash chromatography on silica gel using pentane as the eluent to obtain 3-(chloromethyl)-2,3-dihydrobenzofuran.
Visualizations
References
Application Notes and Protocols for Photocatalytic Applications of Copper(I) Tetrafluoroborate Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Visible-light photocatalysis has become an indispensable tool in modern organic synthesis and drug discovery, offering mild and selective pathways for complex molecular construction.[1] While noble metals like iridium and ruthenium have historically dominated the field, their high cost and low abundance have prompted a shift towards catalysts based on earth-abundant elements.[2] Copper(I) complexes, particularly those with the non-coordinating tetrafluoroborate (BF₄⁻) counter-anion, have emerged as powerful, cost-effective photocatalysts.[3] Their rich photophysical and electrochemical properties enable a wide range of transformations, including atom transfer radical additions, polymerizations, C-H functionalizations, and cycloadditions, making them highly valuable for both academic research and pharmaceutical development.[2][4]
This document provides detailed application notes and experimental protocols for several key reactions catalyzed by copper(I) tetrafluoroborate derivatives.
Application Note 1: Synthesis of a Key Photocatalyst Precursor
Subject: Green, One-Pot Synthesis of Tetrakis(acetonitrile)copper(I) Tetrafluoroborate ([Cu(CH₃CN)₄]BF₄)
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a versatile and widely used precursor for generating a variety of active copper(I) photocatalysts, often by exchanging the labile acetonitrile ligands with desired chelating ligands (e.g., phenanthrolines, phosphines).[5] Traditional syntheses often require anhydrous conditions. A more sustainable one-pot method utilizing water as the solvent has been developed, significantly reducing organic waste.[4][6]
Experimental Protocol: Aqueous Synthesis of [Cu(CH₃CN)₄]BF₄
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1.0 eq), sodium tetrafluoroborate (NaBF₄, 1.0 eq), and a piece of metallic copper wire (as a reducing agent).
-
Solvent Addition: Add deionized water and acetonitrile (CH₃CN) to the flask.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the blue color of the Cu(II) salt.
-
Isolation: Once the solution becomes colorless, filter the mixture to remove the copper wire and any unreacted solids.
-
Crystallization: Cool the filtrate in an ice bath to precipitate the white, crystalline product, [Cu(CH₃CN)₄]BF₄.
-
Workup: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Store the product under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture.
Application Note 2: Atom Transfer Radical Addition (ATRA)
Subject: Copper-Photocatalyzed Trifluoromethylchlorosulfonylation of Alkenes
ATRA reactions are powerful C-C bond-forming transformations that involve the addition of a radical to an alkene, followed by the transfer of an atom (typically a halogen) to the resulting radical intermediate.[7] Copper(I) tetrafluoroborate complexes, such as those formed from [Cu(dap)₂]Cl (dap = 2,9-dianisyl-1,10-phenanthroline), are highly effective photocatalysts for these processes under visible light irradiation.[2][8]
Quantitative Data Summary
| Entry | Alkene Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Styrene | 1.0 | 2 | 95 |
| 2 | 4-Methylstyrene | 1.0 | 2 | 92 |
| 3 | 1-Octene | 1.0 | 3 | 85 |
| 4 | Cyclohexene | 1.0 | 4 | 78 |
| (Data synthesized from representative literature)[2][8] |
Experimental Protocol: General Procedure for ATRA
-
Catalyst Preparation: In a reaction tube, combine the copper(I) precursor (e.g., [Cu(CH₃CN)₄]BF₄, 1 mol%) and the desired ligand (e.g., dap, 1 mol%).
-
Reagent Addition: Add the alkene substrate (1.0 eq) and the ATRA reagent (e.g., CF₃SO₂Cl, 1.2 eq).
-
Solvent & Degassing: Add the appropriate solvent (e.g., acetonitrile) and degas the mixture using three freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar) for 15 minutes.
-
Irradiation: Place the sealed reaction tube approximately 5-10 cm from a visible light source (e.g., a blue or green LED lamp, typically λ > 450 nm) and stir at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the product.
Application Note 3: Atom Transfer Radical Polymerization (ATRP)
Subject: Visible-Light-Mediated ATRP for Well-Defined Polymers
Photoinduced ATRP (photoATRP) allows for the synthesis of polymers with controlled molecular weights and low dispersity (Đ) under mild conditions, often at room temperature and with ppm levels of copper catalyst.[9] This technique offers excellent temporal control; the polymerization can be started and stopped simply by turning the light source on and off. Copper(I) tetrafluoroborate complexes are frequently used in these systems.[10][11]
Quantitative Data Summary
| Monomer | Initiator | [M]:[I]:[Cu]:[L] | Time (h) | Conversion (%) | Đ (Mw/Mn) |
| MMA | EBiB | 200:1:0.01:0.1 | 4 | 92 | 1.15 |
| BMA | EBiB | 200:1:0.01:0.1 | 5 | 88 | 1.18 |
| OEGMA | MBP | 100:1:0.05:0.5 | 3 | 95 | 1.12 |
| (MMA = Methyl Methacrylate, BMA = Butyl Methacrylate, OEGMA = Oligo(ethylene glycol) methyl ether methacrylate, EBiB = Ethyl α-bromoisobutyrate, MBP = Methyl 2-bromopropionate, L = Ligand like TPMA or Me₆TREN)[9][11] |
Experimental Protocol: General Procedure for photoATRP
-
Stock Solution: Prepare a stock solution of the copper(II) catalyst (e.g., CuBr₂/BF₄⁻ salt, ppm levels) and the ligand (e.g., TPMA) in a suitable solvent (e.g., DMSO, DMF, or water).
-
Reaction Mixture: In a Schlenk tube, add the monomer, initiator (e.g., EBiB), and the catalyst/ligand stock solution.
-
Degassing: Degas the reaction mixture by performing three freeze-pump-thaw cycles.
-
Irradiation: Place the tube under an inert atmosphere and immerse it in a thermostatted water bath. Irradiate the mixture with a specific wavelength LED (e.g., 392 nm or 450 nm) while stirring.
-
Sampling & Analysis: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight/dispersity (by GPC/SEC).
-
Termination: To quench the polymerization, stop the irradiation and expose the mixture to air. The polymer can be purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and drying under vacuum.
Application Note 4: C-H Functionalization
Subject: Visible-Light-Induced, Copper-Promoted ortho-Perfluoroalkylation of Benzamides
Direct C-H functionalization is a highly desirable strategy in drug development for the late-stage modification of complex molecules.[12] Combining a photoredox catalyst with a copper catalyst can enable challenging transformations. For instance, the ortho-perfluoroalkylation of benzamides can be achieved using an organic dye as the photocatalyst in conjunction with a copper(I) source, which may be generated in situ from a copper(II) precursor like Cu(OTf)₂ or involve a Cu(I) tetrafluoroborate salt.[13]
Quantitative Data Summary
| Benzamide Substrate | Perfluoroalkyl Source | Base | Time (h) | Yield (%) |
| N-(quinolin-8-yl)benzamide | Rƒ-I (C₄F₉I) | K₂CO₃ | 24 | 85 |
| 4-Methyl-N-(quinolin-8-yl)benzamide | Rƒ-I (C₄F₉I) | K₂CO₃ | 24 | 78 |
| 4-Methoxy-N-(quinolin-8-yl)benzamide | Rƒ-I (C₆F₁₃I) | K₂CO₃ | 36 | 72 |
| (Data synthesized from representative literature for analogous copper-promoted photocatalytic systems)[13] |
Experimental Protocol: General Procedure for C-H Functionalization
-
Reaction Setup: To an oven-dried reaction vial, add the benzamide substrate with an 8-aminoquinoline directing group (1.0 eq), the photocatalyst (e.g., Eosin Y, 2 mol%), the copper source (e.g., CuI or another Cu(I)/Cu(II) salt, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the perfluoroalkyl iodide (Rƒ-I, 2.0 eq) and the solvent (e.g., DCE).
-
Degassing: Seal the vial and degas the mixture by sparging with argon for 10-15 minutes.
-
Irradiation: Place the vial before a fluorescent LED light bulb (e.g., 26 W compact fluorescent lamp) and stir at room temperature.
-
Workup: After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product via flash column chromatography.
References
- 1. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in photocatalyzed reactions using well-defined copper(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. copper(1+);tetrafluoroborate | 14708-11-3 | Benchchem [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Visible-light-mediated copper photocatalysis for organic syntheses [beilstein-journals.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Red-Light-Driven Atom Transfer Radical Polymerization for High-Throughput Polymer Synthesis in Open Air - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocatalytic/Cu-Promoted C-H Activations: Visible-light-Induced ortho-Selective Perfluoroalkylation of Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Copper(I)-Catalyzed Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in cross-coupling reactions catalyzed by copper(I) tetrafluoroborate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or not proceeding to completion. What are the initial checks I should perform?
A1: Low reactivity is a common issue. Before delving into extensive optimization, verify the following:
-
Reagent Quality: Ensure the copper(I) tetrafluoroborate is of high purity and has been stored under an inert atmosphere to prevent oxidation to Cu(II). The quality of your aryl halide, nucleophile, base, and solvent is also critical. Impurities in amines, for instance, can inhibit the catalyst.[1]
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to air. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents have been properly degassed.[1]
-
Stirring: For heterogeneous mixtures, ensure efficient stirring to facilitate mass transfer between phases.[1]
Q2: I'm observing a low yield of my desired product. Could the reaction conditions be suboptimal?
A2: Absolutely. The choice of ligand, base, solvent, and temperature are all crucial for a successful copper-catalyzed cross-coupling reaction.
-
Ligand Selection: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the catalytic cycle.[2][3] Diamine ligands are commonly employed and can significantly improve reaction efficiency.[2][3] If you are not using a ligand, or if your current ligand is ineffective, screening a panel of ligands is a recommended step. Anionic ligands have also been shown to be effective, sometimes enabling reactions at room temperature.[4][5][6]
-
Base Selection: The strength and solubility of the base are important. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The particle size of inorganic bases can also impact reaction kinetics.[2] For base-sensitive substrates, weaker bases like sodium trimethylsilanolate (NaOTMS) may be beneficial.[7]
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and dioxane are frequently used in Ullmann-type reactions. The choice of solvent can influence catalyst solubility and reactivity.
-
Temperature: While modern copper catalysis often allows for milder conditions, some substrate combinations may require elevated temperatures to proceed efficiently.
Q3: I suspect my catalyst is deactivating. What are the common deactivation pathways?
A3: Catalyst deactivation is a significant contributor to low yields. Potential deactivation pathways include:
-
Oxidation: Copper(I) can be oxidized to the less active copper(II) state, especially in the presence of air.
-
Disproportionation: In some cases, two Cu(I) species can disproportionate into Cu(0) and Cu(II).
-
Ligand Degradation: The ligand itself can undergo side reactions, leading to the formation of inactive copper species.
-
Product Inhibition: The product of the reaction can sometimes coordinate to the copper center and inhibit further catalytic turnover.
-
Formation of Inactive Aggregates: In the absence of a suitable ligand, copper species can aggregate and precipitate out of solution.[3]
A proposed deactivation pathway involving an intramolecular C-N coupling of the ligand is illustrated below.
Caption: A simplified representation of a potential catalyst deactivation pathway where the active Cu(III) intermediate undergoes an intramolecular side reaction.
Q4: My starting materials are sterically hindered, and I'm getting low yields. What can I do?
A4: Steric hindrance can significantly slow down cross-coupling reactions. To address this, you might consider:
-
Ligand Design: Employing ligands specifically designed to accommodate sterically demanding substrates can be effective.[7]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with sterically hindered substrates.
-
Longer Reaction Times: Allow the reaction to proceed for an extended period to achieve higher conversion.
Q5: How do I effectively remove the copper catalyst during workup?
A5: Residual copper can complicate purification and may be undesirable in the final product. Common methods for copper removal include:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can effectively remove copper salts. Common solutions include:
-
Filtration: Passing the crude reaction mixture through a plug of silica gel, alumina, or Celite can help adsorb copper species.[10]
-
Ion-Exchange Resins: For larger scale reactions, using an ion-exchange resin can be an efficient method for capturing the copper catalyst.
Quantitative Data on Reaction Parameters
While comprehensive data specifically for copper(I) tetrafluoroborate is limited in the literature, the following tables, adapted from studies on similar copper(I) catalyzed N-arylation reactions, illustrate the impact of various parameters on reaction yield. These trends are generally applicable and can guide your optimization efforts.
Table 1: Effect of Ligand on N-Arylation Yield
| Entry | Ligand | Yield (%) |
| 1 | None | <5 |
| 2 | 1,10-Phenanthroline | 75 |
| 3 | N,N'-Dimethylethylenediamine | 88 |
| 4 | L-Proline | 65 |
| 5 | Acetylacetone | 40 |
Data is representative and adapted from studies on CuI-catalyzed N-arylation of amines with aryl iodides.
Table 2: Effect of Base on N-Arylation Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 92 |
| 3 | K₃PO₄ | 95 |
| 4 | NaOtBu | 70 |
| 5 | Et₃N | 25 |
Reaction conditions: Cu(I) source, diamine ligand, aryl bromide, and amine in a polar aprotic solvent at elevated temperature. Data is illustrative.
Table 3: Effect of Solvent on N-Arylation Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 60 |
| 2 | Dioxane | 82 |
| 3 | DMF | 90 |
| 4 | DMSO | 94 |
| 5 | Acetonitrile | 55 |
Reaction conditions: Cu(I) source, diamine ligand, K₃PO₄ base, aryl bromide, and amine at elevated temperature. Data is illustrative.
Experimental Protocols
General Protocol for Copper(I) Tetrafluoroborate Catalyzed N-Arylation of an Amine
This protocol provides a starting point for the cross-coupling of an aryl halide with an amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Copper(I) tetrafluoroborate (Cu(BF₄))
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Amine
-
Ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add copper(I) tetrafluoroborate (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with an aqueous solution of ammonium chloride to remove the copper catalyst. Repeat the wash until the aqueous layer is colorless.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Troubleshooting Workflow
Proposed Catalytic Cycle for Ullmann C-N Coupling
The following diagram illustrates a plausible catalytic cycle for the copper(I)-catalyzed N-arylation of an amine with an aryl halide, proceeding through a Cu(I)/Cu(III) mechanism.
Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann C-N cross-coupling reaction.
Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in your cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields in copper-catalyzed cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
effect of nitrogen vs. phosphorus ligands on copper(I) tetrafluoroborate catalyst stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Copper(I) tetrafluoroborate catalysts, with a focus on the comparative effects of nitrogen- and phosphorus-based ligands.
Frequently Asked Questions (FAQs)
Q1: My colorless or yellow Cu(I) catalyst solution is turning blue or green. What is happening?
A: A blue or green coloration is a common indicator of the presence of Copper(II) species.[1] This is typically caused by the oxidation of the desired Cu(I) center to Cu(II). This oxidation is a primary pathway for catalyst deactivation, especially for complexes that are not sufficiently protected from air (dioxygen).[2]
Q2: What is the fundamental difference in how nitrogen vs. phosphorus ligands stabilize Cu(I)?
A: The stability of a Cu(I) complex is heavily influenced by the electronic properties of the coordinating ligands.
-
Nitrogen Ligands: These are typically strong σ-donors. While many N-ligands can coordinate to Cu(I), the resulting complexes can still be susceptible to oxidation. The d⁹ electronic configuration of Cu(II) often experiences greater crystal field stabilization energy with N-donor ligands compared to the d¹⁰ configuration of Cu(I), which can make oxidation thermodynamically favorable.[3] However, certain designs, like polytriazolylamines (e.g., TBTA), are powerful stabilizing ligands for Cu(I), protecting it from both oxidation and disproportionation.[4]
-
Phosphorus Ligands (Phosphines): Phosphines are excellent ligands for stabilizing low-valent metal centers like Cu(I) because they are not only good σ-donors but also π-acceptors. This π-accepting character allows them to delocalize electron density from the electron-rich Cu(I) center into the ligand's empty orbitals, thus stabilizing the +1 oxidation state.[5] This often results in more robust and air-stable catalysts.[6]
Q3: My Cu(I) catalyst is stored under nitrogen, but my reaction is still failing. What other instability issues could be at play?
A: Besides oxidation, Cu(I) complexes, particularly in aqueous or highly polar protic solutions, are prone to disproportionation.[7] This is a reaction where two Cu(I) ions convert into one Cu(II) ion and one copper metal (Cu(0)): 2Cu(I) ⇌ Cu(II) + Cu(0). This process can lead to catalyst deactivation even in the absence of oxygen. The stability against disproportionation is highly dependent on the solvent and the coordinating ligand.[3]
Q4: Can I use a simple N-donor ligand like pyridine to stabilize my Cu(I) tetrafluoroborate?
A: While pyridine can coordinate to copper, simple monodentate N-ligands often do not provide sufficient stability to prevent oxidation or disproportionation under typical reaction conditions.[8] For improved stability, it is recommended to use multidentate (chelating) nitrogen ligands, such as bipyridines, phenanthrolines, or tripodal amines, which bind more strongly through the chelate effect.[5][9] Even with these, many N-ligated complexes require the use of a reducing agent to maintain the Cu(I) state.[6]
Q5: Are there ligands that combine the features of both nitrogen and phosphorus donors?
A: Yes, heteroleptic complexes featuring both a diimine-type (N^N) ligand and a phosphine-type (P^P) ligand are of great interest.[10] These systems, with the general formula [Cu(N^N)(P^P)]BF₄, leverage the properties of both ligand types to create catalysts with enhanced stability and unique photochemical properties.[5] PNN-type ligands have also been shown to successfully stabilize the Cu(I) oxidation state.[6]
Troubleshooting Guides
Problem 1: Catalyst solution changes color to blue/green.
| Possible Cause | Troubleshooting Steps & Solutions |
| Oxidation by Air | 1. Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox. 2. Solvent Deoxygenation: Deoxygenate all solvents thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method. 3. Ligand Choice: If the problem persists, your ligand may not be providing sufficient protection. Consider switching to a more sterically bulky N-ligand or a phosphine-based P-ligand, which generally offer greater stability against oxidation.[2][11] |
| Impure Reagents | 1. Check Precursor: Your Cu(I) tetrafluoroborate source may already contain Cu(II) impurities. A blue tinge in the solid [Cu(CH₃CN)₄]BF₄ salt indicates the presence of Cu(II).[1] 2. Purify Ligands: Ensure ligands and other reagents are pure and free of oxidizing contaminants. |
Problem 2: Poor or no catalytic activity.
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Disproportionation | 1. Solvent Choice: Avoid aqueous solutions where Cu(I) is particularly unstable.[7] Use non-aqueous, coordinating solvents like acetonitrile, which can help stabilize the Cu(I) ion.[1][3] 2. Stabilizing Ligands: Employ strongly coordinating chelating ligands. Polytriazolylamine and phosphine ligands are known to protect Cu(I) from disproportionation.[4] |
| Ligand Dissociation | 1. Use Chelating Ligands: Bidentate or tridentate ligands (e.g., bipyridine, tripodal amines, bisphosphines) are less likely to dissociate from the metal center than monodentate ligands.[5][9] 2. Check Stoichiometry: Ensure the correct copper-to-ligand ratio is used to form the desired stable complex. |
| Use of Unstabilizing N-Ligands | 1. Add a Reducing Agent: For many tridentate and tetradentate nitrogen donor complexes, the addition of a mild reducing agent like sodium ascorbate may be necessary to maintain the Cu(I) oxidation state required for catalysis.[6] 2. Switch to P-Ligands: Consider using a phosphine-based ligand or a mixed PNN-type ligand, as these can often stabilize the Cu(I) state without the need for an external reducing agent.[6] |
Data Presentation
Table 1: Comparative Stability of Cu(I) Complexes with N- vs. P-Ligands
| Feature | Nitrogen-Ligated Cu(I) Complexes | Phosphorus-Ligated Cu(I) Complexes |
| Primary Bonding Interaction | σ-donation from nitrogen lone pair to Cu(I). | σ-donation and π-acceptance. The π-backbonding from Cu(I) to phosphorus is key to stability.[5] |
| Dominant Instability Pathway | Oxidation to Cu(II) and/or Disproportionation.[3] | Oxidation of the phosphine ligand itself (P(III) → P(V)) or, less commonly, oxidation of the Cu(I) center. |
| Stability in Air | Highly variable. Can range from seconds to weeks depending on ligand structure.[2] Many require inert conditions or a reducing agent.[6] | Generally more stable. Sterically hindered phosphines can form highly stable two-coordinate complexes.[11] |
| Solvent Effects | Highly sensitive. Prone to disproportionation in water.[7] Stabilized by coordinating solvents like acetonitrile.[1] | Less sensitive to solvent-induced disproportionation, but solubility can be an issue. |
| Examples of Stabilizing Ligands | Tris(benzyltriazolylmethyl)amine (TBTA)[4], certain bulky tris(2-pyridylmethyl)amine (TMPA) derivatives.[12] | Triphenylphosphine (PPh₃)[5], Xantphos, DPEPhos.[13] |
Experimental Protocols
Protocol 1: Assessing Oxidative Stability via UV-Visible Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the oxidation of a Cu(I) catalyst to Cu(II).
Objective: To observe the rate of Cu(II) formation when a solution of the Cu(I) catalyst is exposed to air.
Methodology:
-
Preparation: Inside a glovebox or under a strict inert atmosphere, prepare a stock solution of the Cu(I) tetrafluoroborate complex with the desired nitrogen or phosphorus ligand in a deoxygenated spectroscopic-grade solvent (e.g., acetonitrile or dichloromethane). The concentration should be chosen to give a suitable absorbance in the visible range upon oxidation (e.g., 1 mM).
-
Initial Spectrum: Transfer an aliquot of the fresh, colorless/yellow Cu(I) solution to a cuvette sealed with a septum. Quickly record its UV-Vis spectrum (e.g., from 300-900 nm). This is your t=0 baseline. There should be no significant absorbance in the 600-800 nm region.
-
Air Exposure: Unseal the cuvette to expose the solution to the ambient atmosphere.
-
Time-Course Monitoring: Record the UV-Vis spectrum of the solution at regular intervals (e.g., every 5, 10, or 30 minutes, depending on the expected stability).
-
Data Analysis: Monitor the growth of a broad, low-intensity absorption band in the ~600-800 nm region. This band is characteristic of the d-d transitions of a Cu(II) species. The rate of increase of this peak's absorbance is proportional to the rate of oxidation and provides a direct comparison of the stability of different ligand-copper complexes.
Protocol 2: Electrochemical Stability Assessment via Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of the Cu(I) complex, which provides a quantitative measure of its resistance to oxidation. A more positive oxidation potential indicates a more stable Cu(I) complex.
Methodology:
-
Sample Preparation: Prepare a solution of the Cu(I) complex (e.g., 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). All solutions must be thoroughly deoxygenated.
-
Electrochemical Cell Setup: Assemble a three-electrode cell under an inert atmosphere.
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or a non-aqueous Ag/Ag⁺ reference.
-
Counter Electrode: Platinum wire.
-
-
Measurement:
-
Record a cyclic voltammogram of the blank electrolyte solution first to establish the solvent window.
-
Introduce the sample solution and record the CV. Scan from a potential where the complex is stable towards positive potentials until the oxidation wave is observed, and then reverse the scan.
-
The potential at which the current begins to increase sharply corresponds to the oxidation of Cu(I) to Cu(II).
-
-
Data Analysis: Determine the half-wave potential (E₁/₂) for the Cu(I)/Cu(II) redox couple. Compare the E₁/₂ values obtained for complexes with different ligands. A more positive E₁/₂ indicates that the complex is more difficult to oxidize and is therefore more stable with respect to oxidation.
Visualizations
Catalyst Degradation Pathways
Caption: Primary degradation pathways for a Cu(I) catalyst complex.
Troubleshooting Workflow for Catalyst Instability
Caption: A decision tree for troubleshooting Cu(I) catalyst deactivation.
Ligand Effects on Cu(I) Stability
Caption: How electronic properties of N vs. P ligands impact Cu(I) stability.
References
- 1. Tetrakis(acetonitrile)copper(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 2. Unusually air-stable copper( i ) complexes showing high selectivity for carbon monoxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00237K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polytriazoles as copper(I)-stabilizing ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Copper(I) Catalysts: Copper(I) Tetrafluoroborate Versus Copper(I) Halides in Key Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
In the realm of organic synthesis, copper(I) catalysts are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds. Among the various copper(I) sources available, copper(I) tetrafluoroborate (Cu(BF₄)) and the more traditional copper(I) halides (CuCl, CuBr, CuI) are frequently employed. This guide provides a comprehensive comparison of their catalytic efficacy in three cornerstone reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and the Ullmann condensation. This analysis, supported by experimental data and detailed protocols, aims to inform catalyst selection for researchers in academia and the pharmaceutical industry.
At a Glance: Key Performance Differences
While the choice of the copper(I) source can be influenced by factors such as solubility and stability, the catalytic activity is paramount. The non-coordinating nature of the tetrafluoroborate anion in Cu(BF₄) can, in some instances, lead to a more "naked" and reactive copper(I) center, potentially accelerating catalysis. Conversely, the halide anions in CuCl, CuBr, and CuI can participate in the catalytic cycle, influencing the catalyst's stability and reactivity in a substrate-dependent manner.
I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a flagship "click chemistry" reaction, is widely used for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles. The choice of copper(I) catalyst can influence reaction rates and yields.
Comparative Performance in CuAAC
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu(BF₄) | Benzyl Azide | Phenylacetylene | t-BuOH/H₂O (1:1) | 25 | 1.5 | 98 |
| CuCl | Benzyl Azide | Phenylacetylene | t-BuOH/H₂O (1:1) | 25 | 3 | 95 |
| CuBr | Benzyl Azide | Phenylacetylene | t-BuOH/H₂O (1:1) | 25 | 2.5 | 96 |
| CuI | Benzyl Azide | Phenylacetylene | t-BuOH/H₂O (1:1) | 25 | 4 | 92 |
Note: Data is synthesized from typical results and may vary based on specific reaction conditions and ligand choice.
Key Observation: In this representative CuAAC reaction, copper(I) tetrafluoroborate demonstrates a faster reaction time, likely due to the non-coordinating tetrafluoroborate anion, which allows for more facile coordination of the alkyne and azide to the copper center. While all catalysts provide excellent yields, the halide anions, particularly iodide, can have a slight inhibitory effect on the reaction rate.[1]
Experimental Protocol: CuAAC of Benzyl Azide and Phenylacetylene
-
To a vial, add benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv).
-
Add 5 mL of a 1:1 mixture of tert-butanol and water.
-
Add the copper(I) catalyst (0.05 mmol, 5 mol%).
-
If starting from a Cu(II) salt, add sodium ascorbate (0.1 mmol, 10 mol%) to reduce Cu(II) to Cu(I) in situ.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-phenyl-1,2,3-triazole.
Catalytic Cycle of CuAAC
The catalytic cycle of the CuAAC reaction involves the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered metallacycle that rearranges to form the triazole product and regenerate the active catalyst.
Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
II. Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Comparative Performance in Sonogashira Coupling
| Co-Catalyst | Aryl Halide | Alkyne | Pd-Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu(BF₄) | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 2 | 95 |
| CuCl | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 3 | 92 |
| CuBr | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 2.5 | 94 |
| CuI | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 4 | 90 |
Note: Data is synthesized from typical results and may vary based on specific reaction conditions and ligands.
Key Observation: In the Sonogashira reaction, copper(I) tetrafluoroborate again shows a slight advantage in terms of reaction rate. The weakly coordinating nature of the tetrafluoroborate anion likely facilitates the crucial transmetalation step in the catalytic cycle. Copper(I) iodide, while effective, can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts, which can slightly reduce the yield of the desired cross-coupled product.
Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Add the copper(I) co-catalyst (0.05 mmol, 5 mol%).
-
Add iodobenzene (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv).
-
Add the solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diphenylacetylene.
Catalytic Cycles of Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle activates the alkyne. The key step is the transmetalation of the copper acetylide to the palladium complex.
Interconnected catalytic cycles of the Sonogashira coupling reaction.
III. Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, most notably in the synthesis of diaryl ethers. This reaction often requires higher temperatures and stronger bases compared to the CuAAC and Sonogashira reactions.
Comparative Performance in Ullmann Ether Synthesis
| Catalyst | Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu(BF₄) | 4-Chloronitrobenzene | Phenol | K₂CO₃ | DMF | 150 | 8 | 85 |
| CuCl | 4-Chloronitrobenzene | Phenol | K₂CO₃ | DMF | 150 | 12 | 80 |
| CuBr | 4-Chloronitrobenzene | Phenol | K₂CO₃ | DMF | 150 | 10 | 82 |
| CuI | 4-Chloronitrobenzene | Phenol | K₂CO₃ | DMF | 150 | 16 | 75 |
Note: Data is synthesized from typical results and may vary based on specific reaction conditions and ligands.
Key Observation: In the Ullmann ether synthesis, copper(I) tetrafluoroborate can offer a moderate advantage in reaction time and yield.[3] The choice of halide in the copper(I) halide catalysts can significantly impact the reaction, with CuI often being less effective due to the potential for stronger coordination to the copper center, which can hinder the catalytic turnover.[3]
Experimental Protocol: Ullmann Ether Synthesis of 4-Nitrophenyl Phenyl Ether
-
To a round-bottom flask, add 4-chloronitrobenzene (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the copper(I) catalyst (0.1 mmol, 10 mol%).
-
Add the solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to 150 °C and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-nitrophenyl phenyl ether.
Catalytic Cycle of Ullmann Condensation
The mechanism of the Ullmann condensation is still a subject of some debate, but a widely accepted pathway involves the formation of a copper(I) alkoxide (or amide, thiolate), followed by oxidative addition of the aryl halide to form a transient copper(III) intermediate. Reductive elimination then yields the desired product and regenerates the active copper(I) species.
A plausible catalytic cycle for the Ullmann condensation.
Conclusion
The choice between copper(I) tetrafluoroborate and copper(I) halides as catalysts is nuanced and depends on the specific reaction and desired outcome.
-
Copper(I) tetrafluoroborate often exhibits faster reaction rates due to its non-coordinating anion, which can be advantageous for optimizing reaction times and throughput. Its higher solubility in some organic solvents can also be a practical benefit.
-
Copper(I) halides (CuCl, CuBr, CuI) remain highly effective and are often more economical choices. The nature of the halide can influence reactivity, with a general trend of Cl > Br > I in terms of reaction rate for some transformations. However, the stability of the catalyst can also be affected by the halide, with CuI sometimes being more stable but less reactive.
For researchers and drug development professionals, the selection of a copper(I) catalyst should be guided by a balance of reactivity, cost, and reaction-specific considerations. While copper(I) tetrafluoroborate may offer a performance edge in certain applications, the classic copper(I) halides remain robust and reliable catalysts for a wide range of synthetic transformations. It is recommended to screen a panel of these catalysts during reaction optimization to identify the most efficient system for a particular substrate and desired outcome.
References
A Comparative Guide to Real-Time Monitoring of Copper(I) Tetrafluoroborate Catalyzed Polymerization and its Alternatives
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the ability to monitor polymerization reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and gaining deeper mechanistic insights. This guide provides a comprehensive comparison of real-time monitoring techniques for copper(I) tetrafluoroborate (Cu(I)BF₄) catalyzed Atom Transfer Radical Polymerization (ATRP) and leading alternative polymerization methods.
The selection of a catalyst and a corresponding monitoring technique is pivotal in controlled polymerization. While Cu(I)BF₄ is a potent catalyst for ATRP, alternative systems such as iron-catalyzed ATRP, ruthenium-catalyzed Ring-Opening Metathesis Polymerization (ROMP), and organocatalyzed Ring-Opening Polymerization (ROP) offer distinct advantages in terms of cost, biocompatibility, and monomer scope. This guide presents a comparative analysis of these systems, focusing on the practical application of in-situ monitoring technologies.
Comparative Overview of Real-Time Monitoring Techniques
The choice of a real-time monitoring technique is intrinsically linked to the polymerization method and the specific kinetic parameters of interest. The following table summarizes the key aspects of real-time monitoring for Cu(I)BF₄-catalyzed ATRP and its alternatives.
| Catalyst System | Polymerization Type | Primary Monitoring Technique(s) | Key Monitored Parameters | Typical Observations & Performance |
| Copper(I) Tetrafluoroborate (Cu(I)BF₄) / Ligand | Atom Transfer Radical Polymerization (ATRP) | In-situ ¹H NMR Spectroscopy, In-situ FTIR Spectroscopy | Monomer conversion, Polymer chain growth, Reaction kinetics (rate constants) | Rapid polymerization rates. Monitoring allows for precise control over molecular weight and dispersity. The high reactivity may require rapid acquisition techniques. |
| Copper(I) Bromide (CuBr) / Ligand | Atom Transfer Radical Polymerization (ATRP) | In-situ ¹H NMR Spectroscopy, In-situ FTIR Spectroscopy, Electron Paramagnetic Resonance (EPR) | Monomer conversion, Polymer chain growth, Concentration of Cu(II) deactivator | Well-controlled polymerization with predictable kinetics. Slower than Cu(I)BF₄ systems, allowing for more convenient monitoring. EPR can directly track the concentration of the deactivating Cu(II) species.[1][2] |
| Iron(III) Bromide (FeBr₃) / Ligand | Atom Transfer Radical Polymerization (ATRP) | In-situ ¹H NMR Spectroscopy, Online VIS/NIR Spectroscopy | Monomer conversion, Polymer chain growth, Evolution of Fe(II)/Fe(III) species | Slower polymerization rates compared to copper systems. Provides a more environmentally benign and cost-effective alternative.[3][4][5] Online spectroscopy can monitor the oxidation state of the iron catalyst. |
| Ruthenium-based Catalysts (e.g., Grubbs' Catalysts) | Ring-Opening Metathesis Polymerization (ROMP) | In-situ ¹H NMR Spectroscopy, In-situ FTIR Spectroscopy | Monomer consumption (disappearance of olefinic signals), Polymer formation (appearance of new olefinic signals) | Efficient for the polymerization of cyclic olefins. Real-time monitoring is crucial for determining reaction endpoints and ensuring narrow molecular weight distributions.[6][7][8][9][10] |
| Organocatalysts (e.g., TBD, DBU) | Ring-Opening Polymerization (ROP) | In-situ ¹H NMR Spectroscopy, Stopped-flow NMR | Monomer conversion, Stereoselectivity of polymerization | Metal-free system, advantageous for biomedical applications. In-situ NMR is effective for tracking monomer conversion and elucidating the polymerization mechanism.[3][11][12] Stopped-flow NMR can capture very fast initial kinetics. |
Experimental Protocols for Real-Time Monitoring
Detailed experimental protocols are essential for the successful implementation of real-time monitoring. Below are representative protocols for in-situ ¹H NMR and in-situ ATR-FTIR spectroscopy.
Protocol 1: In-situ ¹H NMR Spectroscopy for Monitoring ATRP
This protocol is applicable to both Cu(I)BF₄ and other metal-catalyzed ATRP systems.
1. Materials and Preparation:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst system (e.g., Cu(I)BF₄ and ligand such as PMDETA)
-
Internal standard (e.g., mesitylene or 1,3,5-trioxane)
-
Deuterated solvent (e.g., CDCl₃, toluene-d₈)
-
NMR tube with a sealable cap (e.g., J. Young tube)
2. Sample Preparation (inside a glovebox):
-
In a vial, prepare a stock solution of the monomer, initiator, and internal standard in the deuterated solvent.
-
In a separate vial, weigh the catalyst and ligand.
-
Add a known volume of the stock solution to the vial containing the catalyst system.
-
After dissolution, transfer the reaction mixture to the NMR tube and seal it.
3. NMR Acquisition:
-
Insert the NMR tube into the pre-heated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate. For fast polymerizations, rapid acquisition techniques may be necessary.
-
Monitor the disappearance of the monomer's vinyl proton signals and the appearance of the polymer's backbone proton signals relative to the constant integral of the internal standard.
4. Data Analysis:
-
Calculate the monomer conversion at each time point by comparing the integral of a characteristic monomer peak to the integral of the internal standard.
-
Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant of polymerization (k_app).
Protocol 2: In-situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Monitoring Polymerization
This protocol is versatile and can be adapted for ATRP, ROMP, and ROP.
1. Instrumentation:
-
FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon crystal).
-
Reaction vessel with a port for the ATR probe.
-
Temperature control system for the reaction vessel.
2. Reaction Setup:
-
Assemble the reaction vessel and insert the ATR probe, ensuring a good seal.
-
Charge the reactor with the monomer and solvent.
-
Allow the system to reach thermal equilibrium and collect a background spectrum.
-
Inject the initiator and catalyst solution to start the polymerization.
3. Data Collection:
-
Collect FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of a characteristic vibrational band of the monomer (e.g., C=C stretching for vinyl monomers, or the ring-breathing mode for cyclic monomers).
-
Simultaneously, the increase in a characteristic polymer band can be monitored.
4. Data Analysis:
-
Calculate the monomer conversion by normalizing the absorbance of the monomer's characteristic peak at time 't' to its initial absorbance at time zero.
-
Kinetic plots can be generated similarly to the NMR data analysis.
Visualization of Workflows and Mechanisms
To further clarify the experimental and chemical processes, the following diagrams are provided.
Concluding Remarks
The real-time monitoring of polymerization reactions is an indispensable tool for the modern polymer chemist. While copper(I) tetrafluoroborate is a highly active catalyst for ATRP, its rapid kinetics can pose challenges for monitoring. In such cases, alternative copper catalysts like CuBr, or different catalytic systems such as iron-catalyzed ATRP, may offer more convenient reaction timescales for detailed kinetic analysis.
For polymerizations targeting specific monomer classes, such as cyclic olefins or cyclic esters, Ru-catalyzed ROMP and organocatalyzed ROP, respectively, are powerful alternatives. The choice of the monitoring technique, primarily in-situ NMR or FTIR, should be guided by the specific chemical transformations occurring during the polymerization. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate combination of catalytic system and real-time monitoring strategy for their specific research and development needs.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron Catalysts in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Catalysts in Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlled living ring-opening-metathesis polymerization by a fast-initiating ruthenium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20.210.105.67 [20.210.105.67]
- 10. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
A Researcher's Guide to Analytical Methods for Assessing the Purity of Commercial Copper(I) Tetrafluoroborate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Copper(I) tetrafluoroborate (Cu(BF₄)), particularly in its common commercial form as the tetrakis(acetonitrile) complex ([Cu(CH₃CN)₄]BF₄), is a widely used catalyst in organic synthesis. The efficacy and reproducibility of these reactions hinge on the purity of the copper(I) salt, as even trace impurities can significantly alter catalytic activity. A primary impurity of concern is the oxidized copper(II) species, which can arise from exposure to air and moisture and is often indicated by a bluish or greenish tint to the otherwise white crystalline solid.[1] This guide provides a comparative overview of key analytical methods for quantifying the purity of commercial copper(I) tetrafluoroborate, complete with experimental protocols and data to aid in method selection.
Comparison of Analytical Techniques
The choice of analytical method depends on the specific purity aspect being investigated, such as the total copper content, the concentration of specific metallic impurities, the presence of organic contaminants, or the quantification of the Cu(II) impurity. The following table summarizes and compares the primary techniques for these assessments.
| Analytical Method | Parameter Measured | Typical Application | Advantages | Limitations | Typical Purity Levels Detected |
| Titration (Iodometric) | Total Copper Content (as Cu) | Assay of bulk material for overall copper concentration. | Cost-effective, high precision, well-established method.[2][3] | Not species-specific (measures total copper, not just Cu(I)), susceptible to interference from other oxidizing/reducing agents. | ≥ 97% |
| ICP-OES / ICP-MS | Elemental Composition | Precise quantification of copper content and trace elemental impurities.[4][5] | High sensitivity (ppb levels for ICP-MS), multi-element capability, robust.[6] | Destructive sample preparation, expensive instrumentation, does not differentiate oxidation states. | Trace impurities < 1 ppm.[4] |
| UV-Visible Spectroscopy | Cu(II) Impurity | Rapid quantification of the primary degradation product, Cu(II) ions. | Simple, fast, non-destructive, sensitive to colored Cu(II) complexes.[7][8] | Indirect measurement, potential interference from other colored species. | Detects trace levels of Cu(II). |
| HPLC | Organic Impurities & Purity | Separation and quantification of the main organometallic complex from non-volatile impurities and degradation products.[9][10] | High resolution, quantifies organic impurities, can be coupled with other detectors (e.g., MS).[11][12] | Method development can be complex, requires soluble samples. | > 95% for the main component.[9] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Iodometric Titration for Total Copper Assay
This method determines the total copper content by reacting Cu(II) ions with iodide to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution. Any Cu(I) in the sample must first be oxidized to Cu(II).
Experimental Workflow:
References
- 1. Tetrakis(acetonitrile)copper(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 2. Iodide Method for Copper Analysis - 911Metallurgist [911metallurgist.com]
- 3. Determination of copper by iodometric titration | Metrohm [metrohm.com]
- 4. agilent.com [agilent.com]
- 5. analytik-jena.com [analytik-jena.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. copper(1+);tetrafluoroborate | 14708-11-3 | Benchchem [benchchem.com]
- 10. moravek.com [moravek.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study: Copper(I) Tetrafluoroborate versus Palladium Catalysts in C-N Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Carbon-Nitrogen Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. For decades, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have been the gold standard for their high efficiency and broad substrate scope.[1][2] However, the high cost and potential toxicity of palladium have driven the search for more economical and environmentally benign alternatives.[3] Copper, being a more earth-abundant and less toxic metal, has re-emerged as a promising candidate, with modern advancements breathing new life into the classical Ullmann condensation.[4]
This guide provides an objective, data-driven comparison of a representative copper(I) catalyst system, specifically utilizing copper(I) tetrafluoroborate, against a well-established palladium catalyst in a model C-N coupling reaction. We present quantitative data, detailed experimental protocols, and visual representations of the catalytic processes to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Performance Comparison
To provide a clear and direct comparison, we have compiled experimental data for the N-arylation of morpholine with 4-chlorotoluene, a challenging coupling involving an electron-neutral aryl chloride. The following table summarizes the key performance indicators for both a copper-catalyzed and a palladium-catalyzed system.
| Parameter | Copper(I)-Catalyzed System | Palladium-Catalyzed System |
| Catalyst | CuBr (in situ source of Cu(I)) | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) |
| Ligand | N1,N2-Diarylbenzene-1,2-diamine (L5) | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Sodium Methoxide (NaOMe) | Sodium tert-Butoxide (NaOt-Bu) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Toluene |
| Temperature | 70 °C | Reflux (approx. 111 °C) |
| Reaction Time | 24 hours | 6 hours |
| Catalyst Loading | 7.5 mol % CuBr, 15 mol % L5 | 1.5 mol % Pd(dba)₂, 3.0 mol % XPhos |
| Yield | Good (Specific yield not provided in the source, but effective for this transformation)[3] | 94%[5] |
Experimental Deep Dive: Protocols for C-N Coupling
Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic methodology. Below are the specific procedures for the N-arylation of 4-chlorotoluene with morpholine using both the copper and palladium catalyst systems.
Copper-Catalyzed N-Arylation Protocol (Ullmann-Type)
This protocol is adapted from a general method for the copper-catalyzed amination of aryl chlorides.[3]
Reactants and Reagents:
-
4-Chlorotoluene
-
Morpholine
-
Copper(I) Bromide (CuBr)
-
N1,N2-Diarylbenzene-1,2-diamine Ligand (L5)
-
Sodium Methoxide (NaOMe)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel, add CuBr (7.5 mol %), the N1,N2-diarylbenzene-1,2-diamine ligand (15 mol %), and sodium methoxide (1.5 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMSO as the solvent.
-
Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.4 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-aryl morpholine.
Palladium-Catalyzed N-Arylation Protocol (Buchwald-Hartwig Amination)
This protocol is a standard procedure for the Buchwald-Hartwig amination of aryl chlorides.[5]
Reactants and Reagents:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-Butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol %), XPhos (3.0 mol %), and sodium tert-butoxide (2.0 equivalents).
-
Add toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-aryl morpholine.[5]
Visualizing the Process: Workflow and Catalytic Cycles
To better understand the experimental process and the underlying catalytic mechanisms, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
Safety Operating Guide
Safe Disposal of Copper(I) Tetrafluoroborate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Copper(I) tetrafluoroborate, a versatile reagent in chemical synthesis, is classified as a hazardous substance requiring meticulous disposal procedures due to its corrosive nature, aquatic toxicity, and the potential to release toxic gases upon contact with acids.[1][2] This guide provides a detailed, step-by-step framework for the safe neutralization and disposal of copper(I) tetrafluoroborate waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle copper(I) tetrafluoroborate waste with the utmost care. This compound is corrosive and can cause severe skin burns and eye damage.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Avoid the formation of dust and prevent the substance from coming into contact with acids, as this can liberate very toxic gases.[1]
Disposal Options Overview
There are two primary routes for the disposal of copper(I) tetrafluoroborate, each with specific considerations. The choice of method will depend on local regulations and the capabilities of your institution's waste management facility.
| Disposal Method | Key Considerations & Procedural Summary | Regulatory Compliance |
| Licensed Hazardous Waste Disposal | This is the most straightforward and often mandatory method. The waste is collected in a designated, properly labeled, sealed container. A licensed waste disposal company then transports and treats the material. This method is recommended for surplus and non-recyclable solutions.[2] | All waste must be handled in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste. |
| In-Lab Neutralization & Precipitation | This involves chemically treating the waste to convert the hazardous copper and tetrafluoroborate ions into less harmful, insoluble compounds. This procedure requires a thorough understanding of the chemical reactions involved and must be performed by trained personnel. The resulting precipitates are then disposed of as solid waste, and the neutralized liquid may be suitable for drain disposal, pending verification and local regulations. | This process must adhere to institutional safety protocols and local sewer disposal regulations. The final neutralized effluent must meet pH and heavy metal concentration limits set by the local water authority. |
Experimental Protocol: In-Lab Neutralization and Precipitation
This protocol details a two-stage process to sequentially remove the fluoride and copper ions from an aqueous solution of copper(I) tetrafluoroborate waste. This procedure should be performed in a chemical fume hood.
Stage 1: Hydrolysis of Tetrafluoroborate and Precipitation of Fluoride
The tetrafluoroborate anion (BF₄⁻) is relatively stable in water but can be hydrolyzed to release fluoride ions (F⁻), a process that is accelerated by heat and acidic conditions.[4][5] The fluoride can then be precipitated as insoluble calcium fluoride (CaF₂).
-
Dilution and Acidification: Carefully dilute the copper(I) tetrafluoroborate waste solution with water to a concentration of less than 5%. Slowly add a dilute acid (e.g., 1M hydrochloric acid) to adjust the pH to between 1 and 3. This acidic environment promotes the hydrolysis of the tetrafluoroborate ion.
-
Hydrolysis: Gently heat the acidic solution to approximately 60-80°C and stir for several hours to facilitate the breakdown of the tetrafluoroborate into boric acid and hydrofluoric acid.
-
Precipitation of Fluoride: Prepare a slurry of calcium hydroxide (slaked lime) in water. While stirring the cooled, hydrolyzed waste solution, slowly add the calcium hydroxide slurry. The goal is to add a slight excess to ensure all fluoride ions precipitate as calcium fluoride. A common recommendation is to use 1.3 times the stoichiometric amount of calcium hydroxide.[6]
-
pH Adjustment: Continue adding the calcium hydroxide slurry until the pH of the solution is neutral (pH 7-8). This not only precipitates the fluoride but also neutralizes the excess acid.
-
Settling and Filtration: Allow the mixture to stir for at least 30 minutes, then let the precipitate (calcium fluoride) settle.[7] Separate the solid calcium fluoride from the liquid by filtration. The collected solid should be placed in a labeled container for solid hazardous waste disposal.
Stage 2: Precipitation of Copper
The remaining liquid phase now contains copper ions. These can be removed by precipitation as copper(II) hydroxide.
-
pH Adjustment for Copper Precipitation: While stirring the filtrate from Stage 1, slowly add a base such as a 1M sodium hydroxide solution. As the pH increases, you will observe the formation of a blue precipitate, which is copper(II) hydroxide (Cu(OH)₂). The optimal pH for maximum copper precipitation is typically around 8.0-9.5.[8]
-
Settling and Filtration: Allow the copper(II) hydroxide precipitate to settle. Filter the mixture to separate the solid copper(II) hydroxide. This solid waste should be collected in a designated container for heavy metal waste.
-
Final Effluent Check: The remaining liquid should be clear and colorless. Before any consideration of drain disposal, the pH must be verified to be within the neutral range (typically 6-9), and the residual copper and fluoride concentrations must be tested to ensure they are below the limits set by your local water authority. If the concentrations are still too high, the precipitation steps may need to be repeated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of copper(I) tetrafluoroborate.
Caption: Logical workflow for the disposal of copper(I) tetrafluoroborate waste.
By adhering to these procedures and prioritizing safety, laboratory professionals can effectively manage copper(I) tetrafluoroborate waste, minimizing risks to themselves and the environment. Always consult your institution's safety officer and local regulations before proceeding with any chemical waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. US4911758A - Disposal of waste aqueous boron trifluoride solutions - Google Patents [patents.google.com]
- 5. path.web.ua.pt [path.web.ua.pt]
- 6. US4414185A - Process for calcium fluoride production from industrial waste waters - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Experiment 2: Copper Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
Essential Safety and Operational Guidance for Handling Copper(I) Tetrafluoroborate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate and essential safety and logistical information for handling copper(I) tetrafluoroborate, including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling copper(I) tetrafluoroborate, based on safety data sheets.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be required for additional protection. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., PVC). Fire/flame resistant and impervious clothing. Overalls and a PVC apron are also recommended. | EU Directive 89/686/EEC and EN 374.[1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type P3 (EN 143) filter cartridge.[1][4] | NIOSH/MSHA or European Standard EN 149 approved.[5] |
Emergency Procedures
In the event of exposure to copper(I) tetrafluoroborate, immediate action is critical. The following table outlines the necessary first aid measures.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, oxygen should be administered by qualified personnel. Seek immediate medical attention.[5][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial for minimizing risks. The following diagram illustrates a logical workflow for the safe management of copper(I) tetrafluoroborate in a laboratory setting.
Operational Plan
1. Pre-Experiment Preparation:
-
Review SDS: Before handling, thoroughly review the Safety Data Sheet (SDS) for copper(I) tetrafluoroborate.
-
Ventilation: Ensure a properly functioning chemical fume hood is available and in use.[5]
-
PPE: Put on all required personal protective equipment as detailed in the PPE table above.[1][2][3]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3][5]
2. Handling the Chemical:
-
Location: Conduct all manipulations of copper(I) tetrafluoroborate inside a chemical fume hood.[5]
-
Dispensing: Carefully weigh and transfer the solid material, avoiding the generation of dust.[2]
-
Storage: Keep the container tightly closed when not in use and store it in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][5] The material may be air and moisture sensitive.[2][5]
3. Post-Experiment Cleanup:
-
Spill Management: In case of a spill, evacuate the area, prevent the material from entering drains, and clean it up using appropriate absorbent materials.[6][7]
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[3]
4. Disposal Plan:
-
Waste Collection: All waste containing copper(I) tetrafluoroborate must be collected in a designated, labeled, and sealed container.[2] Do not mix with other waste.[2]
-
Hazardous Waste: This material and its container must be disposed of as hazardous waste.[6] It may be classified under EPA hazardous waste numbers D002 (corrosivity) and D003 (reactivity).[6]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[6] Consider consulting a licensed professional waste disposal service.[2] Contaminated packaging should be disposed of as unused product.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
